3-fluoro-5-(4-fluorophenoxy)aniline
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Overview
Description
3-Fluoro-5-(4-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9F2NO It is characterized by the presence of two fluorine atoms, one on the aniline ring and another on the phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(4-fluorophenoxy)aniline typically involves the following steps:
Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-fluoronitrobenzene.
Reduction of Nitro Group: The nitro group in 3-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3-fluoroaniline.
Etherification: 3-Fluoroaniline is then reacted with 4-fluorophenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(4-fluorophenoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted anilines or phenols.
Oxidation: Production of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-Fluoro-5-(4-fluorophenoxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-fluoro-5-(4-fluorophenoxy)aniline depends on its application:
Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity. The fluorine atoms enhance binding affinity and selectivity.
Materials: The compound’s electronic properties are influenced by the fluorine atoms, affecting conductivity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(4-fluorophenoxy)aniline
- 3-Fluoro-5-(3-fluorophenoxy)aniline
- 4-Fluoro-3-(4-fluorophenoxy)aniline
Uniqueness
3-Fluoro-5-(4-fluorophenoxy)aniline is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and interaction with biological targets. This positioning can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
CAS No. |
1541009-20-4 |
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Molecular Formula |
C12H9F2NO |
Molecular Weight |
221.20 g/mol |
IUPAC Name |
3-fluoro-5-(4-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H9F2NO/c13-8-1-3-11(4-2-8)16-12-6-9(14)5-10(15)7-12/h1-7H,15H2 |
InChI Key |
QRGIUJRIZFBKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)N)F)F |
Purity |
95 |
Origin of Product |
United States |
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